molecular formula C14H13N3O3S3 B2917169 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 946345-56-8

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2917169
CAS RN: 946345-56-8
M. Wt: 367.46
InChI Key: REGZZVVDHQNQPK-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Heterocyclic Compound Synthesis for Antibacterial Applications

Researchers have focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop compounds with antibacterial properties. For instance, the synthesis of pyran, pyridine, and pyridazine derivatives from a precursor reacted with active methylene compounds has been explored. These compounds were tested for antibacterial activity, and several showed high activities, highlighting the potential of such molecules in developing antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Another study synthesized compounds to evaluate their antimicrobial activity against various bacteria and fungi. The structure of these compounds was confirmed through analytical and spectral studies, indicating the broad potential of sulfonamide derivatives in antimicrobial research (Sarvaiya, Gulati, & Patel, 2019).

One-Pot Synthesis for Heterocyclic Compound Development

The development of a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides showcases the chemical versatility and potential for rapid synthesis of complex heterocyclic compounds. This method has implications for efficient drug discovery and development processes (Rozentsveig et al., 2013).

Exploration of Antioxidant Activities

The design and synthesis of novel 1H-3-Indolyl derivatives, pairing pyridine/pyrane/pyrimidine/pyrazole heterocycles with indole and thiophene, have been investigated for their potential activities as antioxidants. This research not only contributes to understanding the structural requirements for antioxidant activity but also opens avenues for the development of new antioxidant agents (Aziz et al., 2021).

Antimalarial and COVID-19 Drug Discovery

A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This research highlights the dual-purpose potential of sulfonamide derivatives in addressing both antimalarial and antiviral (specifically COVID-19) therapeutic needs (Fahim & Ismael, 2021).

Synthesis of Potent Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has been explored for their potent antitumor and antibacterial activities. These compounds have shown higher activity against several cancer cell lines and bacterial strains, indicating their potential in cancer therapy and as antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c18-13-6-5-11(12-3-1-9-21-12)16-17(13)8-7-15-23(19,20)14-4-2-10-22-14/h1-6,9-10,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGZZVVDHQNQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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